N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorinated thiophene ring, a pyrazole core, and various alkyl substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative under specific reaction conditions, often involving a base and a coupling agent.
Introduction of Alkyl Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene and pyrazole moieties play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
- (5-Fluorothiophen-2-yl)methanol
- Thiazole Derivatives
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific combination of fluorinated thiophene and pyrazole moieties, along with the presence of alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18FN3S |
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Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-2-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H18FN3S/c1-9(2)8-17-13(6-10(3)16-17)15-7-11-4-5-12(14)18-11/h4-6,9,15H,7-8H2,1-3H3 |
InChI Key |
OUEDNDUEEHCBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=C(S2)F)CC(C)C |
Origin of Product |
United States |
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